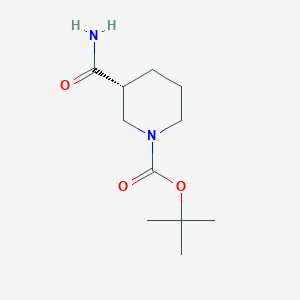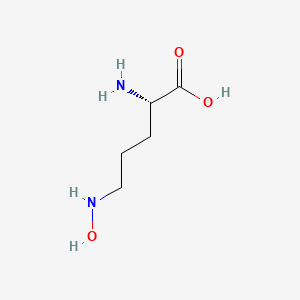
N(5)-Hydroxy-L-ornithine
Descripción general
Descripción
N(5)-Hydroxy-L-ornithine (L-HO) is a non-proteinogenic amino acid that has been recently discovered as a potential bioactive compound. It is a derivative of L-ornithine, which is an important intermediate in the urea cycle. L-HO has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Siderophore Activity
N(5)-Hydroxy-L-ornithine, as a key constituent in microbial siderophores, has been explored for its synthesis and siderophore activity. A study by Dolence et al. (1991) demonstrated that substantial modifications to the framework of peptide-based siderophores, which include this compound, can be tolerated by microbial iron-transport systems, potentially broadening its applicability in microbial growth and siderophore biosynthesis (Dolence et al., 1991).
Microbial Growth Promoting Activity
The growth-promoting activity of this compound derivatives was observed to significantly depend on the hydrophobic nature of the derivative. This finding was reported by Lin et al. (2001), who noted that certain derivatives, particularly an N-terminal palmitoyl derivative, mimicked natural mycobactin J in microbial growth promotion studies (Lin, Miller, & Möllmann, 2001).
Role in Biosynthetic Pathways
This compound is involved in the biosynthetic pathways of several compounds. Visca et al. (1994) discussed its role in the biosynthesis of the fluorescent siderophore pyoverdin in Pseudomonas aeruginosa, highlighting its importance in early biosynthetic steps (Visca, Ciervo, & Orsi, 1994).
Industrial Production of L-ornithine
In the field of industrial microbiology, N(5)-Hyydroxy-L-ornithine is closely related to the production of L-ornithine. Studies by Shu et al. (2018) and Zhang et al. (2018) demonstrated metabolic pathway engineering in Corynebacterium crenatum and Corynebacterium glutamicum, respectively, for enhanced L-ornithine production. These studies highlight the potential of this compound in industrial applications (Shu et al., 2018); (Zhang, Ren, Yu, Zhou, & Ye, 2018).
Inhibition Properties in Biochemical Pathways
Boucher et al. (1994) reported the inhibitory propertiesof N(5)-Hydroxy-L-arginine (a derivative of this compound) in liver and macrophage arginase. This finding suggests potential applications of this compound in regulating biochemical pathways related to nitric oxide synthesis and other metabolic processes (Boucher, Custot, Vadon, Delaforge, Lepoivre, Tenu, Yapo, & Mansuy, 1994).
Analytical Chemistry and Medical Research
In medical research and analytical chemistry, methods for detecting and quantifying ornithine, which is closely related to this compound, are significant. Martens-Lobenhoffer et al. (2007) developed a method for the detection of ornithine in human plasma, showcasing the clinical relevance of this amino acid in understanding various metabolic and physiological processes (Martens-Lobenhoffer, Postel, Tröger, & Bode-Böger, 2007).
Stress Response Modulation
In neurobiology, the role of this compound derivatives in modulating stress responses has been explored. Kurata et al. (2012) found that orally administered L-ornithine, a derivative, reduced stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice. This points towards potential therapeutic applications in managing stress and anxiety disorders (Kurata, Nagasawa, Tomonaga, Aoki, Akiduki, Morishita, Denbow, & Furuse, 2012).
Propiedades
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJDTPATROLQC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956634 | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35187-58-7 | |
| Record name | N5-Hydroxy-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35187-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Hydroxyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



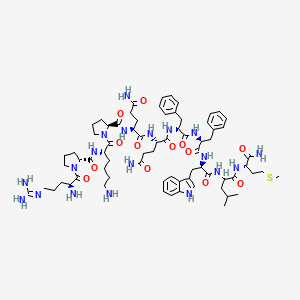
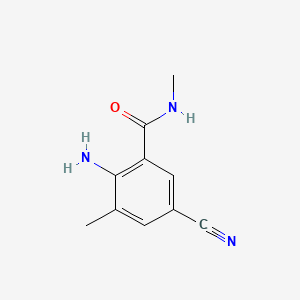
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
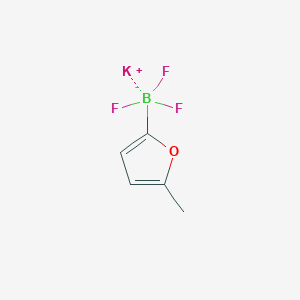
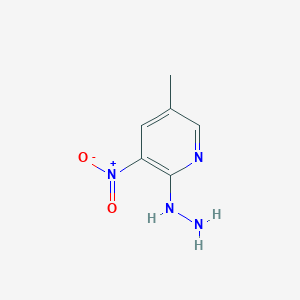
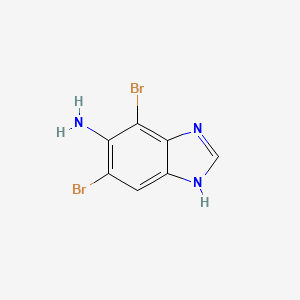
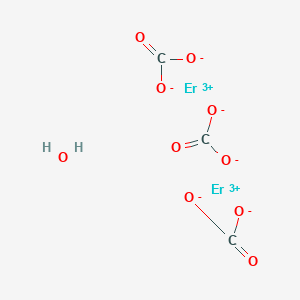
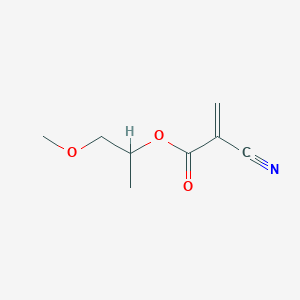
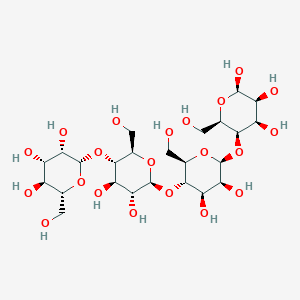

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

